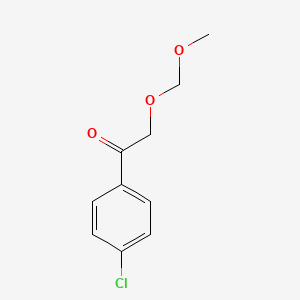![molecular formula C9H15ClO B14303065 1-[1-(Chloromethyl)cyclohexyl]ethan-1-one CAS No. 115437-03-1](/img/structure/B14303065.png)
1-[1-(Chloromethyl)cyclohexyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Chloromethyl)cyclohexyl]ethan-1-one is an organic compound with the molecular formula C9H15ClO
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Chloromethyl)cyclohexyl]ethan-1-one typically involves the chlorination of cyclohexyl ethanone. One common method is the reaction of cyclohexyl ethanone with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Chloromethyl)cyclohexyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl carboxylic acid or cyclohexanone.
Reduction: Formation of cyclohexyl methanol or cyclohexane.
Substitution: Formation of various substituted cyclohexyl ethanones.
Applications De Recherche Scientifique
1-[1-(Chloromethyl)cyclohexyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(Chloromethyl)cyclohexyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
1-[1-(Chloromethyl)cyclohexyl]ethan-1-one can be compared with other chlorinated cyclohexyl derivatives:
1-Chlorocyclohexylmethane: Similar in structure but lacks the ethanone group.
1-(Chloromethyl)cyclohexane: Similar chlorinated cyclohexane derivative.
1-(Chloromethyl)cyclohexanol: Contains a hydroxyl group instead of the ethanone group.
Propriétés
| 115437-03-1 | |
Formule moléculaire |
C9H15ClO |
Poids moléculaire |
174.67 g/mol |
Nom IUPAC |
1-[1-(chloromethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C9H15ClO/c1-8(11)9(7-10)5-3-2-4-6-9/h2-7H2,1H3 |
Clé InChI |
AJLLXUSDKMCSKC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCCCC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
![2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid](/img/no-structure.png)
![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)
